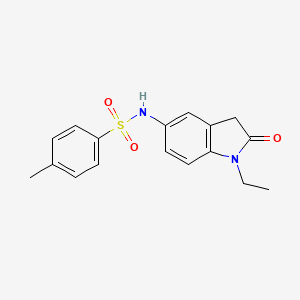

N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-4-methylbenzene-1-sulfonamide

Description

Properties

IUPAC Name |

N-(1-ethyl-2-oxo-3H-indol-5-yl)-4-methylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O3S/c1-3-19-16-9-6-14(10-13(16)11-17(19)20)18-23(21,22)15-7-4-12(2)5-8-15/h4-10,18H,3,11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLFSTVKXVBPHPZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=O)CC2=C1C=CC(=C2)NS(=O)(=O)C3=CC=C(C=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-4-methylbenzene-1-sulfonamide typically involves the following steps:

Formation of the Indole Ring: The indole ring can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

Introduction of the Ethyl Group: The ethyl group can be introduced via alkylation reactions using ethyl halides in the presence of a base.

Sulfonamide Formation: The sulfonamide group is introduced by reacting the indole derivative with a sulfonyl chloride in the presence of a base such as pyridine or triethylamine.

Attachment of the Methylbenzene Moiety: The final step involves the coupling of the indole-sulfonamide intermediate with a methylbenzene derivative using a suitable coupling reagent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-4-methylbenzene-1-sulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Halogenating agents for electrophilic substitution or nucleophiles for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-4-methylbenzene-1-sulfonamide has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-4-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates. The indole ring may interact with biological receptors, leading to various physiological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Substituent Variations on the Benzene Ring

Table 1: Key Structural Analogs and Their Properties

*Inferred from structural similarity to HDAC and kinase inhibitors (e.g., imofinostat , GSK2606414 ). †Calculated based on substituent additions.

Modifications to the Indole/Indazole Core

- Ethyl vs. Methyl Substituents : The ethyl group on the indole nitrogen in the target compound may prolong metabolic stability compared to methyl-substituted analogs (e.g., N-(3-chloro-1-methyl-1H-indazol-5-yl)-4-methylbenzenesulfonamide) .

- Indole vs. Indazole Cores : Indazole-based sulfonamides (e.g., ) often exhibit distinct binding modes due to the additional nitrogen atom, which can enhance interactions with kinase ATP pockets .

Research Findings and Mechanistic Insights

- Hybrid Compounds: Hybrid molecules merging sulfonamide and indole fragments (e.g., ’s HDAC/VEGFR inhibitor) demonstrate enhanced efficacy via dual mechanisms.

- Crystallographic Data : SHELX-refined structures () indicate that substituent positioning (e.g., ethyl vs. methyl) significantly impacts molecular conformation and target engagement .

- Synthetic Accessibility : Methods for oxindole sulfonamide synthesis () support scalable production of analogs, enabling structure-activity relationship (SAR) studies .

Biological Activity

N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-4-methylbenzene-1-sulfonamide is a compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive overview of its biological activity.

The compound's chemical structure is characterized by an indole core linked to a sulfonamide moiety. Below is a summary of its key chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C19H22N2O4S |

| Molecular Weight | 374.454 g/mol |

| LogP | 3.2292 |

| Polar Surface Area | 38.859 Ų |

| Hydrogen Bond Acceptors | 4 |

| Hydrogen Bond Donors | 1 |

Antimicrobial Properties

Recent studies have suggested that compounds similar to N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-4-methylbenzene-1-sulfonamide exhibit significant antimicrobial activity. For instance, related indole derivatives have shown efficacy against various bacterial strains, including Methicillin-resistant Staphylococcus aureus (MRSA) and Enterococcus species. The mechanism of action typically involves inhibition of protein synthesis and disruption of nucleic acid synthesis pathways .

Case Study: Antibacterial Efficacy

A comparative study evaluated the Minimum Inhibitory Concentration (MIC) of several indole derivatives against MRSA. The results indicated that certain derivatives had MIC values as low as 15.625 μM, demonstrating strong antibacterial properties .

Antifungal Activity

In addition to antibacterial effects, the compound has been noted for its antifungal activities. Research indicates that it can inhibit the biofilm formation of Candida species without affecting planktonic cells, suggesting a potential mechanism involving quorum sensing pathways .

Case Study: Antifungal Efficacy

In vitro assays revealed that some derivatives exhibited MIC values for Candida albicans in the range of 31.108–62.216 μg/mL, indicating moderate antifungal activity .

The biological activity of N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-4-methylbenzene-1-sulfonamide is believed to involve several mechanisms:

- Inhibition of Protein Synthesis : The compound may bind to bacterial ribosomes, disrupting protein production.

- Nucleic Acid Synthesis Inhibition : It could interfere with the synthesis of DNA and RNA, leading to cell death.

- Biofilm Disruption : The ability to inhibit biofilm formation suggests interaction with signaling pathways critical for microbial adhesion and aggregation.

Research Findings

Several studies have highlighted the importance of structural modifications in enhancing the biological activity of indole derivatives:

| Compound Type | MIC (μg/mL) | Activity Type |

|---|---|---|

| Indole Derivative A | 15.625 | Antibacterial |

| Indole Derivative B | 31.108 | Antifungal |

| Indole Derivative C | >1562.5 | Low Activity |

Q & A

Basic Questions

Q. What synthetic routes are commonly employed to prepare N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-4-methylbenzene-1-sulfonamide, and what reaction parameters are critical for optimizing yield?

- Methodological Answer : The compound is typically synthesized via sulfonylation of the indole precursor. Key steps include:

- Coupling Reaction : Reacting 5-amino-1-ethyl-2-oxoindoline with 4-methylbenzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to isolate the product.

- Yield Optimization : Control reaction temperature (0–25°C) and stoichiometric ratios (1:1.2 sulfonyl chloride to amine) to minimize side reactions like over-sulfonylation .

Q. Which spectroscopic and analytical techniques are essential for confirming the structural identity of this compound?

- Methodological Answer :

- NMR Spectroscopy : - and -NMR to confirm substituent positions (e.g., ethyl group at N1, sulfonamide linkage at C5). Key signals include:

- Indole NH: ~10.5 ppm (broad singlet).

- Ethyl group: δ 1.2–1.4 ppm (triplet, CH), 3.4–3.6 ppm (quartet, CH) .

- Mass Spectrometry : High-resolution MS (ESI+) to verify molecular ion [M+H] and fragmentation patterns .

- Elemental Analysis : Confirmation of C, H, N, S content within ±0.4% theoretical values .

Advanced Questions

Q. How can researchers address discrepancies between in vitro bioactivity data and in vivo efficacy for this compound?

- Methodological Answer :

- Dose-Response Studies : Validate in vitro potency (e.g., IC) across multiple cell lines and correlate with pharmacokinetic parameters (e.g., bioavailability, half-life) in animal models .

- Metabolite Profiling : Use LC-MS to identify active/inactive metabolites that may explain reduced in vivo activity .

- Structural-Activity Relationship (SAR) : Modify substituents (e.g., ethyl group, methylbenzene) to enhance metabolic stability while retaining target affinity .

Q. What crystallographic methodologies are used to determine the 3D structure of this compound, and how do they inform pharmacophore modeling?

- Methodological Answer :

- Single-Crystal X-ray Diffraction :

- Data Collection : Use a Bruker D8 VENTURE diffractometer with Mo-Kα radiation (λ = 0.71073 Å).

- Refinement : SHELXL-2018 for structure solution and refinement (R-factor < 0.05) .

- Pharmacophore Analysis : Identify hydrogen-bond acceptors (sulfonamide O, indole carbonyl) and hydrophobic regions (methylbenzene, ethyl group) critical for target binding .

Q. What strategies are recommended for elucidating the molecular targets and mechanisms of action of this sulfonamide derivative?

- Methodological Answer :

- Target Fishing : Use affinity chromatography (immobilized compound) with MS-based proteomics to identify binding proteins .

- Kinase/Enzyme Assays : Screen against panels (e.g., PERK, TRIM24-BRPF1 bromodomains) given structural similarities to known inhibitors .

- Molecular Docking : Perform in silico simulations (AutoDock Vina) to predict binding modes in active sites (e.g., ATP-binding pockets) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.